molecular formula C19H14N2OS2 B3038361 2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol CAS No. 860651-50-9

2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol

Cat. No.: B3038361
CAS No.: 860651-50-9
M. Wt: 350.5 g/mol
InChI Key: HUDJKFFBDIVTLK-UHFFFAOYSA-N
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Description

2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol is a synthetic organic compound featuring a distinctive structure comprising two linked thiazole heterocycles. The thiazole ring is a five-membered aromatic system containing nitrogen and sulfur, which is a versatile scaffold in medicinal chemistry due to its ability to participate in various electron interactions and hydrogen bonding. The core 4,5-diphenyl-1,3-thiazole moiety is a well-recognized structural motif in the development of bioactive molecules. Compounds containing the thiazole nucleus have been extensively investigated and demonstrate a broad spectrum of pharmacological activities in preclinical research, including antimicrobial, anticancer, and anti-convulsant effects. The presence of the thiazol-4-ol group adds a potential site for metal chelation and further molecular modification. This structural complexity makes 2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol a valuable intermediate for researchers in organic synthesis and medicinal chemistry, particularly for constructing novel chemical entities for biological screening and structure-activity relationship (SAR) studies. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4,5-diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS2/c22-15-12-23-16(20-15)11-17-21-18(13-7-3-1-4-8-13)19(24-17)14-9-5-2-6-10-14/h1-10,12,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDJKFFBDIVTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)CC3=NC(=CS3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701238439
Record name 2-[(4,5-Diphenyl-2-thiazolyl)methyl]-4-thiazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860651-50-9
Record name 2-[(4,5-Diphenyl-2-thiazolyl)methyl]-4-thiazolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860651-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4,5-Diphenyl-2-thiazolyl)methyl]-4-thiazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol typically involves the formation of the thiazole ring followed by the introduction of the diphenyl groups. Common synthetic routes include the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. Reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it could induce apoptosis by interacting with specific proteins involved in cell cycle regulation .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiazole Derivatives

Compound Name Core Structure Substituents Key Functional Groups Reference
2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol Bifunctional thiazoles 4,5-Diphenyl, 4-hydroxyl Thiazole, hydroxyl Target
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-... Thiazole-triazole-pyrazole hybrid Halogens (Cl, F), fluorophenyl Thiazole, triazole, pyrazole
2-(4,5-Diphenyl-1,3-thiazol-2-yl)phenol (SE) Thiazole-phenol conjugate 4,5-Diphenyl, phenol Thiazole, phenol
Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate Thiazole-carboxylate Hydroxybenzamido, methyl carboxylate Thiazole, carboxylate

Key Observations :

  • Substituent Effects : Halogenated analogs (e.g., Cl/F-substituted derivatives in ) exhibit isostructural crystallinity but differ in packing due to steric and electronic effects. The target compound’s diphenyl groups may enhance π-π stacking compared to halogenated variants.

Electronic and Computational Insights

Table 2: Computational Data for Heteroatom-Substituted Thiazoles

Compound Heteroatom (X) Proton Transfer Energy Barrier (kcal/mol) Stability (DFT) Reference
SE (X = S) S 4.2 High
OE (X = O) O 5.8 Moderate
NE (X = N) N 7.1 Low
Target Compound (X = S) S Inferred ~4–5 Inferred High N/A

Key Observations :

  • Heteroatom Influence : Thiazoles with sulfur (SE) exhibit lower proton transfer energy barriers compared to oxazole (OE) or imidazole (NE) analogs due to sulfur’s polarizability and electron-donating effects . The target compound’s thiazole core likely shares this trait, favoring stability in excited-state intramolecular proton transfer (ESIPT) processes.
  • Planarity and Conformation : SE and the target compound both feature near-planar aromatic systems, which may enhance intermolecular interactions in solid-state packing .

Table 3: Bioactivity of Selected Thiazole Derivatives

Compound Target Protein IC₅₀ (µM) ADMET Profile Reference
Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate SARS-CoV-2 Main Protease 0.89 Favorable
N-[5-(dihydroxyamino)-1,3-thiazol-2-yl]-4-hydroxybenzamide SARS-CoV-2 Main Protease 1.12 Moderate solubility
Target Compound Inferred: Proteases/Methyltransferases Not tested Predicted favorable N/A

Key Observations :

  • Mechanistic Similarities : Thiazole derivatives with hydroxyl or carboxylate groups (e.g., ) show protease inhibition, suggesting the target compound’s hydroxyl group may confer similar activity.
  • ADMET Predictions : The diphenyl groups in the target compound may improve lipid membrane permeability but could reduce aqueous solubility compared to smaller analogs .

Crystallographic and Packing Behavior

  • Isostructurality : Halogenated thiazole hybrids (e.g., compounds 4 and 5 in ) crystallize in triclinic P 1̄ symmetry with two independent molecules per asymmetric unit. The target compound’s bulkier diphenyl groups may disrupt this packing, favoring alternative symmetry or solvent interactions.
  • Hydrogen Bonding: The hydroxyl group in the target compound could form O–H···N/S bonds, analogous to phenol-containing SE , enhancing crystal cohesion compared to non-hydroxylated derivatives.

Biological Activity

2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol is a heterocyclic compound characterized by its thiazole ring structure. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications. The thiazole moiety is known for diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

PropertyValue
IUPAC Name2-[(4,5-diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol
Molecular FormulaC19H14N2OS2
Molecular Weight350.5 g/mol
CAS Number860651-50-9

Antimicrobial Activity

Research indicates that 2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.

For example:

  • Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli were reported as low as 0.22 μg/mL for certain derivatives containing similar thiazole structures .

Additionally, this compound showed synergistic effects when used in combination with other antibiotics like ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains .

Antifungal Activity

The compound also displays antifungal activity with notable effectiveness against Candida albicans. The MIC values ranged from 16.69 to 78.23 µM depending on the derivative tested . This suggests a promising potential for therapeutic applications in treating fungal infections.

Anticancer Properties

The anticancer potential of 2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol has been explored in various studies. It has shown cytotoxic effects on several cancer cell lines:

  • IC50 values were reported to be around 1.61 ± 1.92 µg/mL against specific cancer cell lines .

The structure–activity relationship (SAR) studies indicate that the presence of the thiazole ring is crucial for its cytotoxic activity. Modifications to the phenyl groups also significantly influence its effectiveness against cancer cells .

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of thiazole derivatives similar to 2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol:

  • Compounds were tested against Gram-positive and Gram-negative bacteria.
  • The results indicated that these compounds significantly inhibited bacterial growth with MIC values ranging from 4.69 to 22.9 µM for various pathogens .

Study on Anticancer Activity

Another study focused on the anticancer activity of thiazole derivatives:

  • Compounds were synthesized and tested against A431 and Jurkat cell lines.
  • The findings revealed that certain modifications increased cytotoxicity significantly compared to standard treatments like doxorubicin .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol?

  • Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. For example, a mixture of precursors (e.g., substituted thiazoles and aldehydes) in ethanol or DMF is heated to 80–100°C for 2–6 hours. Purification involves recrystallization from ethanol-DMF mixtures (1:1) to yield high-purity crystals .

Q. How is the purity and structural integrity of this compound validated after synthesis?

  • Methodological Answer : Purity is confirmed using high-resolution NMR to detect impurities (e.g., residual solvents or unreacted precursors). Elemental analysis (C, H, N, S) provides quantitative validation of composition, with deviations ≤0.3% indicating acceptable purity. Mass spectrometry (EI or ESI) further confirms molecular weight .

Q. What spectroscopic techniques are critical for characterizing thiazole derivatives like this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.0 ppm) and thiazole carbons (δ 150–165 ppm). Overlapping signals may require 2D experiments (e.g., COSY, HSQC) .
  • FTIR : Identify C=N (1650–1600 cm⁻¹) and C-S (690–620 cm⁻¹) stretches.
  • UV-Vis : Monitor π→π* transitions in aromatic/thiazole systems (λmax ~250–300 nm).

Advanced Research Questions

Q. How can hydrogen bonding networks in the crystal structure of this compound be systematically analyzed?

  • Methodological Answer : Graph set analysis (G. R. Desiraju formalism) is used to classify hydrogen bonds (e.g., D, S motifs). For example, N–H···O/S interactions are mapped using crystallographic software (Mercury, PLATON), and patterns are quantified to predict packing stability .

Q. What challenges arise when refining the crystal structure using SHELX, and how are they resolved?

  • Methodological Answer : Common issues include high thermal motion in flexible substituents (e.g., methyl groups) and twinning. Refinement in SHELXL involves:

  • Applying restraints (e.g., DFIX, SIMU) to disordered regions.
  • Using TWIN and BASF commands for twinned data.
  • Validating with R1/wR2 residuals (<5% for high-resolution data) .

Q. How can molecular docking studies predict the bioactivity of this compound against target proteins?

  • Methodological Answer : Docking software (AutoDock Vina, GOLD) is used to simulate ligand-receptor interactions. For example, the thiazole core may form π-π stacking with aromatic residues (e.g., Phe, Tyr), while hydroxyl groups participate in hydrogen bonds with catalytic sites. Pose validation requires RMSD ≤2.0 Å compared to co-crystallized ligands .

Q. How to resolve contradictions between experimental spectroscopic data and computational predictions (e.g., NMR shifts)?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Solutions include:

  • Recalculating DFT-derived shifts (B3LYP/6-31G*) with explicit solvent models (IEF-PCM).
  • Experimental validation via variable-temperature NMR to assess dynamic effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol
Reactant of Route 2
Reactant of Route 2
2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol

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